molecular formula C23H32N2O6S2 B604864 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane CAS No. 1219589-78-2

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane

Cat. No. B604864
M. Wt: 496.6g/mol
InChI Key: VCRVUEMUIKQREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane, also known as DBD-MDZ, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of diazepanes, which are known for their ability to interact with the central nervous system and produce a calming effect. DBD-MDZ has been found to have a unique mechanism of action, making it a promising candidate for further investigation.

Mechanism Of Action

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane interacts with the GABA-A receptor in the brain, which is responsible for inhibiting the transmission of nerve impulses. This interaction leads to a decrease in neuronal activity, resulting in a calming effect. 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been found to have a unique binding site on the GABA-A receptor, which may contribute to its specific mechanism of action.

Biochemical And Physiological Effects

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been found to produce a range of biochemical and physiological effects. These include a decrease in heart rate, blood pressure, and respiratory rate. It also produces muscle relaxation and a decrease in muscle tone. 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been found to have a low potential for respiratory depression, making it a safer alternative to traditional anesthetics.

Advantages And Limitations For Lab Experiments

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has several advantages for use in lab experiments. It has a high potency, meaning that small amounts can produce significant effects. It also has a rapid onset of action and a prolonged duration of effect. However, 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has limitations, including its solubility and stability. These factors can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the investigation of 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane. One area of research is the optimization of its synthesis method to produce higher yields and purer products. Another area of research is the investigation of its potential as an anesthetic agent in humans. Further studies are also needed to explore its potential as an anti-convulsant and anti-anxiety agent. Finally, investigations into the specific binding site of 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane on the GABA-A receptor may lead to the development of more targeted anesthetic agents.

Synthesis Methods

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane can be synthesized using a multi-step process involving the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 1,4-diazepane. The resulting compound is then subjected to further reactions to produce the final product. This synthesis method has been optimized to produce high yields of pure 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane.

Scientific Research Applications

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been investigated for its potential application in the treatment of various medical conditions. One of the most promising areas of research is its use as an anesthetic agent. 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been found to produce a rapid and prolonged sedative effect, making it a potential alternative to traditional anesthetics. Other potential applications include its use as an anti-convulsant and anti-anxiety agent.

properties

IUPAC Name

1,4-bis[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6S2/c1-16-12-20(30-5)22(14-18(16)3)32(26,27)24-8-7-9-25(11-10-24)33(28,29)23-15-19(4)17(2)13-21(23)31-6/h12-15H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRVUEMUIKQREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane

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